1-PHENYLDIETHYLENETRIAMINE
Overview
Description
1-PHENYLDIETHYLENETRIAMINE is a chemical compound with the molecular formula C10H16N2. It is a derivative of ethylenediamine, where one of the amino groups is substituted with a phenyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYLDIETHYLENETRIAMINE typically involves the reaction of ethylenediamine with a phenyl-substituted alkyl halide. One common method includes the following steps:
Dissolution: Dissolve ethylenediamine in an organic solvent such as ethanol.
Addition: Add the phenyl-substituted alkyl halide to the solution.
Reaction: Allow the reaction to proceed at a controlled temperature, typically around 50-100°C, for several hours.
Purification: Purify the product using techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow: Reactants are continuously fed into a reactor.
Catalysis: Use of catalysts to enhance reaction rates.
Separation: Continuous separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
1-PHENYLDIETHYLENETRIAMINE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Imines or amides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-PHENYLDIETHYLENETRIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 1-PHENYLDIETHYLENETRIAMINE involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. The compound’s phenyl group enhances its binding affinity through hydrophobic interactions, while the amino groups facilitate hydrogen bonding with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-Aminoethyl)-N~2~-isopentylphthalamide
- N~1~-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
Uniqueness
1-PHENYLDIETHYLENETRIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and phenyl groups allows for versatile reactivity and strong binding interactions in biological systems, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N'-(2-anilinoethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,12-13H,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFOVVQNROUCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633459 | |
Record name | N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20541-91-7 | |
Record name | N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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